trans-3-Hexen-1-ol

Catalog No.
S3309883
CAS No.
928-97-2
M.F
C6H12O
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-3-Hexen-1-ol

CAS Number

928-97-2

Product Name

trans-3-Hexen-1-ol

IUPAC Name

(E)-hex-3-en-1-ol

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3+

InChI Key

UFLHIIWVXFIJGU-ONEGZZNKSA-N

SMILES

CCC=CCCO

solubility

Soluble in water and most fixed oils
Soluble (in ethanol)

Synonyms

3-hexen-1-ol, 3-hexen-1-ol, (E)-isomer, 3-hexen-1-ol, (Z)-isomer, cis-3-hexen-1-ol, cis-3-hexenol

Canonical SMILES

CCC=CCCO

Isomeric SMILES

CC/C=C/CCO

The exact mass of the compound trans-3-Hexen-1-ol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water and most fixed oilssoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols - Supplementary Records. It belongs to the ontological category of alkenyl alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

trans-3-Hexen-1-ol (CAS 928-97-2) is an unsaturated six-carbon alcohol and a member of the green leaf volatile (GLV) family of compounds. It is recognized for a distinct, sharp green aroma and is a naturally occurring semiochemical involved in plant-insect communications. This compound serves as a specialized ingredient in flavor and fragrance formulations, a key component in insect pheromone lures, and a versatile intermediate in fine chemical synthesis where stereochemistry is critical.

Substituting trans-3-Hexen-1-ol with its more common geometric isomer, cis-3-Hexen-1-ol ('leaf alcohol'), or its saturated analog, 1-hexanol, is unreliable for most applications. The geometry of the double bond is critical for molecular recognition by both human olfactory receptors and insect antennae. This structural specificity means that each isomer possesses a distinct aroma profile and elicits different, often species-specific, behavioral responses in insects. Using an incorrect isomer can lead to off-notes in fragrances, reduced efficacy in semiochemical lures, or the failure of stereospecific chemical syntheses, making precise isomer selection a critical procurement decision.

Differentiated Aroma Profile for Flavor & Fragrance Formulation

In sensory evaluations, the geometric configuration of the double bond critically defines the perceived aroma. While both isomers are described as 'green,' cis-3-Hexen-1-ol is characterized by the intense, fresh scent of cut grass. In contrast, trans-3-Hexen-1-ol provides a different green note, often described as sharper and less universally pleasant, which is essential for building specific herbaceous or fruity fragrance top-notes. This makes the choice of isomer a deliberate act of formulation, not an interchangeable selection.

Evidence DimensionOdor Description
Target Compound DataGreen, but less attractive/harsher than cis-isomer; sweet, fruity green top-notes.
Comparator Or Baselinecis-3-Hexen-1-ol: Intense, fresh, grassy, characteristic of newly cut grass.
Quantified DifferenceQualitative difference in aroma character (sharp/fruity vs. fresh cut grass).
ConditionsHuman sensory panel evaluations.

For flavorists and perfumers, selecting the trans isomer is required to achieve specific green notes that cannot be replicated by the more common cis isomer.

Species-Specific Efficacy as an Insect Attractant

The biological activity of hexenols as semiochemicals is highly dependent on their isomeric form. In laboratory and field studies, trans-3-Hexen-1-ol has been identified as a potent and specific attractant for certain insect species. For example, it elicits strong electroantennogram (EAG) responses and attracts both male and female adzuki bean weevils (Callosobruchus chinensis). In contrast, cis-3-Hexen-1-ol is known to attract different species, such as certain predatory insects. This demonstrates that the two isomers are not interchangeable for targeted pest management or ecological applications.

Evidence DimensionInsect Behavioral Response
Target Compound DataStrong attractant for the adzuki bean weevil (Callosobruchus chinensis).
Comparator Or Baselinecis-3-Hexen-1-ol: Attractant for different insects, including predatory species.
Quantified DifferenceSpecies-specific attraction; one isomer is effective for a target pest where the other may not be.
ConditionsElectroantennogram (EAG) assays and Y-tube olfactometer behavioral assays.

Procuring the correct isomer is essential for the efficacy of species-specific insect lures used in agriculture and research, as substitution would target the wrong insects or fail completely.

Differential Volatility for Process Control and Formulation Release

Physical properties, such as boiling point, directly impact processability and performance in formulations. trans-3-Hexen-1-ol has a boiling point of 61-62 °C at 12 mmHg. Its isomer, cis-3-Hexen-1-ol, has a significantly higher boiling point of 156-157 °C at standard pressure (760 mmHg). This difference in volatility is critical for applications requiring controlled release, such as in fragrances or timed-release insect lures, and also affects purification processes like distillation, making the choice of isomer a key factor in process design and product performance.

Evidence DimensionBoiling Point
Target Compound Data61-62 °C @ 12 mmHg (equivalent to approx. 154-155 °C at 760 mmHg).
Comparator Or Baselinecis-3-Hexen-1-ol: 156-157 °C @ 760 mmHg.
Quantified DifferenceSlightly lower boiling point and thus higher volatility compared to the cis isomer under equivalent pressure.
ConditionsStandard boiling point measurement at specified pressures.

This difference in volatility affects separation and purification efficiency during manufacturing and determines the release rate and sensory profile in fragrance and semiochemical applications.

Flavor & Fragrance: Crafting Specific Fruity and Herbaceous Notes

This compound is the right choice for formulators needing to impart a sharp, green top-note in fragrances or to build specific fruity and berry flavor profiles where the distinct character of the trans-isomer is required to achieve the desired sensory outcome, an effect not achievable with the 'cut-grass' profile of cis-3-Hexen-1-ol.

Agriculture & Pest Management: Targeted Insect Lure Formulation

For developing and manufacturing semiochemical lures aimed at monitoring or controlling specific pests, such as the adzuki bean weevil, that have been shown to respond selectively to the trans-isomer. In this context, using the cis-isomer or a generic hexenol would result in a non-functional or sub-optimal product.

Fine Chemical Synthesis: Stereospecific Precursor

As a starting material in multi-step organic syntheses where the (E)-configuration of the double bond is a critical structural element for the final target molecule. Procuring the correct isomer from the outset eliminates the need for costly and potentially low-yielding isomerization steps, improving overall process efficiency.

Physical Description

Colourless liquid; Grassy green aroma

XLogP3

1.3

Density

0.830-0.845

UNII

4E0NFR5B3U

GHS Hazard Statements

Aggregated GHS information provided by 263 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (90.49%): Flammable liquid and vapor [Warning Flammable liquids];
H319 (17.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

928-97-2
544-12-7

Wikipedia

(3E)-3-hexen-1-ol

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty alcohols [FA05]

General Manufacturing Information

3-Hexen-1-ol: ACTIVE
3-Hexen-1-ol, (3E)-: ACTIVE

Dates

Last modified: 08-19-2023

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